

Spectroscopic and Synthetic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: **1,2-Dibromo-4-ethylbenzene**

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Introduction

1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its disubstituted benzene ring, featuring both bromine and ethyl functionalities, offers various sites for chemical modification. This guide provides a comprehensive overview of the available spectroscopic data for **1,2-Dibromo-4-ethylbenzene**, alongside general experimental protocols for its analysis.

Chemical Structure and Properties

- IUPAC Name: **1,2-Dibromo-4-ethylbenzene**
- CAS Number: 134940-69-5
- Molecular Formula: $C_8H_8Br_2$
- Molecular Weight: 263.96 g/mol [\[1\]](#)
- Synonyms: 3,4-Dibromoethylbenzene[\[1\]](#)

Spectroscopic Data

A complete set of experimentally-derived spectra for **1,2-Dibromo-4-ethylbenzene** is not readily available in public databases. The following sections compile the available experimental data and provide predicted data based on established spectroscopic principles and comparison with analogous compounds.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) data source is available for **1,2-Dibromo-4-ethylbenzene**.^[1] The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br).

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M^+)	The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the isotopes of bromine. The most abundant peaks will be at m/z values corresponding to the combinations of ^{79}Br and ^{81}Br : $[M]^+$ (both ^{79}Br), $[M+2]^+$ (one ^{79}Br and one ^{81}Br), and $[M+4]^+$ (both ^{81}Br).
Key Fragmentation	Common fragmentation pathways for alkylbenzenes include benzylic cleavage to lose a methyl group (CH_3), resulting in a fragment ion. Loss of bromine atoms is also an expected fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1,2-Dibromo-4-ethylbenzene** is not currently available in the searched databases. The following are predicted ^1H and ^{13}C NMR spectral data based on the structure and known chemical shifts for similar aromatic compounds.

^1H NMR (Predicted)

The ^1H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (ortho to ethyl)	~ 7.2 - 7.4	Doublet	1H
Aromatic H (meta to ethyl)	~ 7.0 - 7.2	Doublet of doublets	1H
Aromatic H (ortho to bromo)	~ 7.5 - 7.7	Singlet (or narrow doublet)	1H
Methylene (-CH ₂ -)	~ 2.6 - 2.8	Quartet	2H
Methyl (-CH ₃)	~ 1.2 - 1.4	Triplet	3H

^{13}C NMR (Predicted)

The ^{13}C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. Due to the substitution pattern, all aromatic carbons are expected to be unique.

Assignment	Predicted Chemical Shift (ppm)
Aromatic C (C-Br)	~ 120 - 125
Aromatic C (C-Br)	~ 120 - 125
Aromatic C (C-H)	~ 128 - 132
Aromatic C (C-H)	~ 130 - 135
Aromatic C (C-H)	~ 130 - 135
Aromatic C (C-ethyl)	~ 140 - 145
Methylene (-CH ₂ -)	~ 28 - 32
Methyl (-CH ₃)	~ 14 - 18

Infrared (IR) Spectroscopy

An experimental IR spectrum for **1,2-Dibromo-4-ethylbenzene** is not readily available. The predicted IR absorptions are based on the functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
C=C (Aromatic)	1600 - 1450	Ring Stretching
C-H (Aliphatic)	1470 - 1430	Bending
C-Br	700 - 500	Stretching
Out-of-plane C-H Bending	900 - 675	Bending (Substitution Pattern Dependent)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of aromatic compounds like **1,2-Dibromo-4-ethylbenzene**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a standard 30-45 degree pulse angle.
 - Set a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Perform a Fourier transform of the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and correlate them with the functional groups in the molecule.

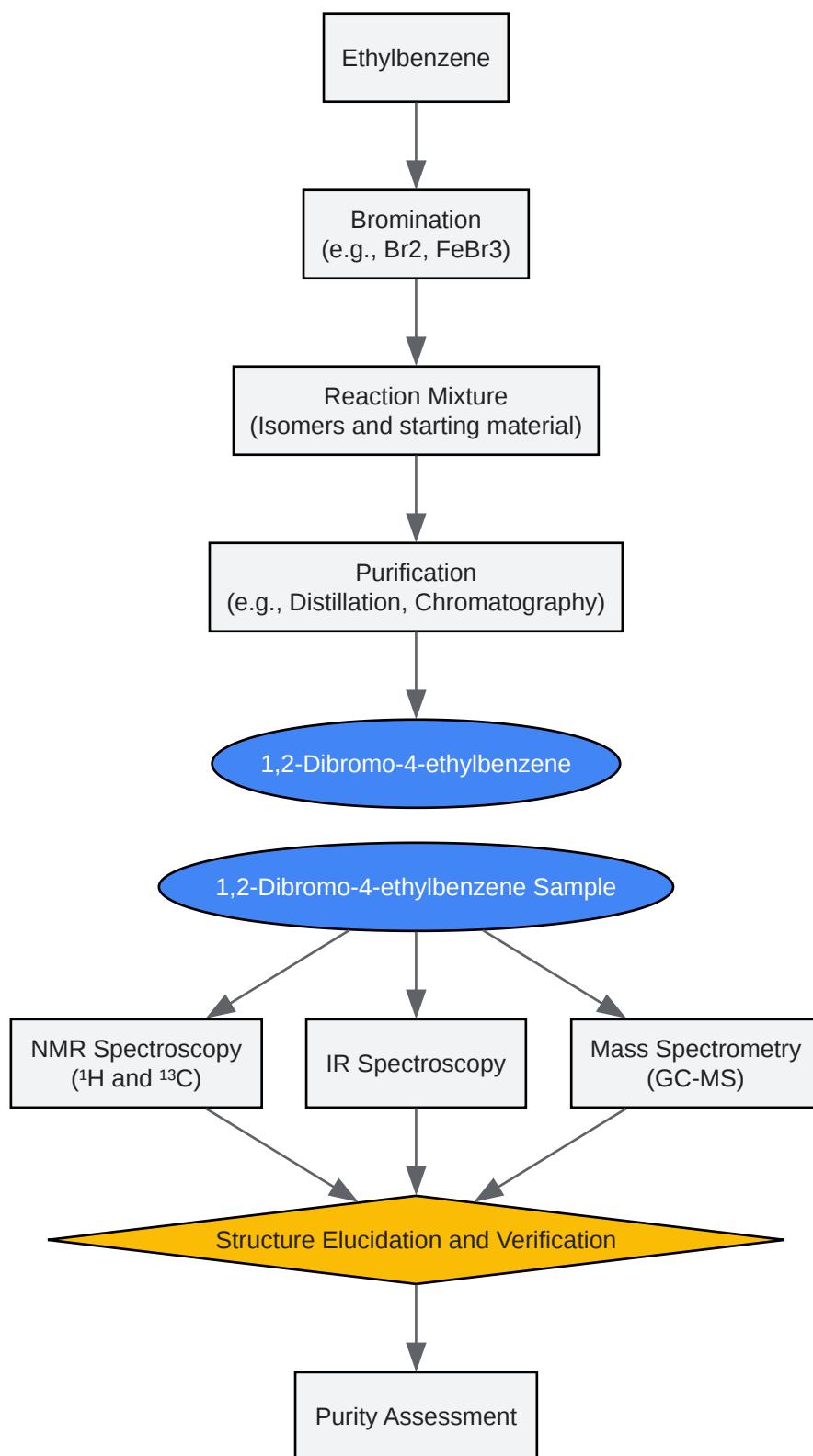
Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Separation:
 - Inject the sample into the GC.
 - The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- MS Analysis:
 - As the separated components elute from the GC column, they enter the mass spectrometer.
 - The molecules are ionized (typically by electron impact).
 - The resulting ions are separated by their mass-to-charge ratio.
- Data Analysis: The mass spectrum for each component is recorded, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate logical workflows for the synthesis and spectroscopic analysis of a compound like **1,2-Dibromo-4-ethylbenzene**.

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References

- 1. 1,2-Dibromo-4-ethylbenzene | C8H8Br2 | CID 18711803 - PubChem
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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160322#spectroscopic-data-for-1-2-dibromo-4-ethylbenzene]

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